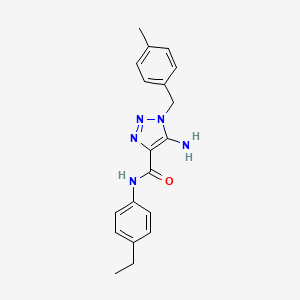
N-XantPhos Pd G3, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-XantPhos Pd G3, also known as (2′-Amino-2-biphenylyl)(methanesulfonato-κO)palladium - 4,6-bis(diphenylphosphino)-10H-phenoxazine, is a third-generation Buchwald precatalyst . It is air, moisture, and thermally-stable .
Synthesis Analysis
N-XantPhos Pd G3 is an excellent reagent for palladium-catalyzed cross-coupling reactions . It has unique features such as lower catalyst loadings, shorter reaction time, efficient formation of the active catalytic species, and accurate control of ligand: palladium ratio .Molecular Structure Analysis
The empirical formula of N-XantPhos Pd G3 is C49H40N2O4P2PdS . It has a molecular weight of 921.29 .Chemical Reactions Analysis
N-XantPhos Pd G3 is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
N-XantPhos Pd G3 is a solid substance . It is highly soluble in a wide range of common organic solvents .Wissenschaftliche Forschungsanwendungen
Buchwald-Hartwig Cross Coupling Reaction
N-XantPhos Pd G3 is suitable for the Buchwald-Hartwig Cross Coupling Reaction . This reaction is a powerful tool for forming carbon-nitrogen bonds, which are key in the synthesis of numerous organic compounds.
Suzuki-Miyaura Coupling
This catalyst is also used in the Suzuki-Miyaura Coupling . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis for the formation of carbon-carbon bonds.
Stille Coupling
The Stille Coupling is another reaction where N-XantPhos Pd G3 finds its application . This reaction is used to form carbon-carbon bonds by coupling organotin compounds with organic halides.
Sonogashira Coupling
N-XantPhos Pd G3 is used in the Sonogashira Coupling . This reaction is a cross-coupling reaction used to synthesize conjugated enynes and alkynylated aromatic compounds.
Negishi Coupling
The Negishi Coupling is another process where N-XantPhos Pd G3 is used . This reaction is used to form carbon-carbon bonds by coupling organozinc compounds with organic halides.
Hiyama Coupling
N-XantPhos Pd G3 is also used in the Hiyama Coupling . This reaction is used to form carbon-carbon bonds by coupling organosilicon compounds with organic halides.
Heck Reaction
The Heck Reaction is another application of N-XantPhos Pd G3 . This reaction is a palladium-catalyzed carbon-carbon bond-forming process, which is used to synthesize stilbenes and styrenes.
Aminocarbonylation
N-XantPhos Pd G3 may be used in the aminocarbonylation of heteroaryl bromides with carbon monoxide (CO) in the presence of triethylamine . This reaction is used to introduce carbonyl functionality into organic compounds.
Wirkmechanismus
Target of Action
N-XantPhos Pd G3 is a third-generation Buchwald precatalyst . It is primarily used in palladium-catalyzed cross-coupling reactions . The primary targets of N-XantPhos Pd G3 are the reactants involved in these cross-coupling reactions .
Mode of Action
N-XantPhos Pd G3 interacts with its targets by facilitating the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-fluorine (C-F), carbon-trifluoromethyl (C-CF3), and carbon-sulfur (C-S) bonds . The compound is highly tunable, providing catalyst systems with a diverse scope, high stability, and reactivity .
During the activation, deprotection of G3 precatalyst gives a Pd−amido complex which then reductively eliminates to yield active LPd (0), a methanesulfonate salt, and carbazole .
Biochemical Pathways
The biochemical pathways affected by N-XantPhos Pd G3 are those involved in the formation of the aforementioned bonds. These include the Negishi cross-coupling reaction during the synthesis of palmerolides, aminocarbonylation of heteroaryl bromides with carbon monoxide (CO) in the presence of triethylamine, and coupling between polyglycosyl thiols and aglycon halides by C-S bond formation .
Pharmacokinetics
It is worth noting that the compound is air, moisture, and thermally-stable , and is highly soluble in a wide range of common organic solvents . This suggests that it could be easily distributed in the reaction mixture, potentially enhancing its catalytic efficiency.
Result of Action
The result of N-XantPhos Pd G3’s action is the efficient and rapid generation of the active catalytic species, generally without reducing agents, and allows one to accurately control the ligand:palladium ratio .
Action Environment
The action of N-XantPhos Pd G3 is influenced by environmental factors such as the presence of air, moisture, and heat . The compound is stable under these conditions, which enhances its efficacy and stability . Furthermore, its solubility in common organic solvents allows it to be used in a variety of reaction environments .
Eigenschaften
IUPAC Name |
(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H27NOP2.C12H10N.CH4O3S.Pd/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1-26,37H;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXQGGFJCNBWEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H41N2O4P2PdS- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
922.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Xantphos PD G3 | |
CAS RN |
1602922-03-1 |
Source


|
| Record name | 4,6-bis(diphenylphosphanyl)-10H-phenoxazine; {2'-amino-[1,1'-biphenyl]-2-yl}palladio methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(E)-[1-(2,5-dichlorothiophen-3-yl)ethylidene]amino]thiourea](/img/structure/B2797101.png)
![3-methyl-6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2797104.png)


![Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B2797109.png)

![N-(4-isopropylphenyl)-2-((6-methoxy-1-((4-methoxyphenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2797112.png)

![3-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2797115.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2797119.png)
![4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2797122.png)

![N-benzyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2797124.png)